molecular formula C16H14BrN3O2S2 B2517104 4-bromo-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863511-92-6

4-bromo-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2517104
CAS No.: 863511-92-6
M. Wt: 424.33
InChI Key: XTYHYXMWBMCAPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide is a synthetic small molecule of significant interest in early-stage oncological research and drug discovery. Its molecular architecture incorporates a benzenesulfonamide group, a moiety frequently identified in potent inhibitors of carbonic anhydrases and protein kinases, which are established targets in cancer therapy . This structural feature suggests potential for this compound to be investigated as a cytotoxic and radiosensitizing agent ; similar sulfonamide derivatives have demonstrated the ability to enhance the efficacy of gamma radiation in cell-based studies, markedly reducing the IC50 values against human cancer cell lines . The compound's design, which merges the sulfonamide with a thiazole heterocycle, is strategically relevant. The thiazole ring is a privileged scaffold in medicinal chemistry, known to contribute to a wide spectrum of biological activities, including antitumor effects . Furthermore, molecular frameworks containing N-(pyridin-2-yl) linkages have been explored in the development of novel therapeutic compounds that function as inhibitors of cyclin-dependent kinases (CDKs) . These kinases are pivotal regulators of the cell cycle and transcription, making them attractive targets for antiproliferative drugs in conditions such as leukemia . Consequently, this compound presents a versatile template for researchers probing the mechanisms of cell proliferation, studying kinase signaling pathways, and developing new targeted therapies for proliferative diseases.

Properties

IUPAC Name

4-bromo-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2S2/c17-13-3-5-15(6-4-13)24(21,22)19-9-7-14-11-23-16(20-14)12-2-1-8-18-10-12/h1-6,8,10-11,19H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYHYXMWBMCAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with 3-bromopyridine under specific conditions to form the thiazole-pyridine intermediate. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiazole and pyridine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can engage in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution of the bromine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an azide group would yield an azido derivative, while oxidation of the thiazole ring could produce a sulfoxide or sulfone derivative .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including compounds similar to 4-bromo-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide. For instance, derivatives of thiazole have been evaluated for their in vitro antimicrobial activity against various bacterial strains and fungi. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiazole structure can enhance antimicrobial efficacy .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research involving thiazole derivatives has demonstrated their ability to inhibit the proliferation of cancer cells, particularly in estrogen receptor-positive breast cancer cell lines (MCF7). Sulforhodamine B (SRB) assays have been used to assess cell viability, revealing that certain derivatives exhibit significant cytotoxic effects against cancer cells . Molecular docking studies have further elucidated the binding interactions between these compounds and their biological targets, providing insights into their mechanism of action .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions typically starting from easily accessible precursors. Various synthetic routes have been explored to optimize yield and purity. For example, the use of different coupling agents and solvents has been investigated to enhance reaction efficiency .

Case Studies

  • Antimicrobial Study : A study evaluating the antimicrobial activity of thiazole derivatives similar to this compound found that certain compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study utilized a turbidimetric method for quantifying bacterial growth inhibition .
  • Anticancer Evaluation : In another investigation focusing on anticancer properties, derivatives were tested against MCF7 cells using SRB assays. The results indicated that specific modifications to the thiazole ring significantly enhanced anticancer activity compared to unmodified compounds .

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole and pyridine rings can bind to active sites of enzymes or receptors, modulating their activity. For instance, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Features and Modifications

The compound’s uniqueness lies in its thiazole-pyridine-ethyl bridge , distinguishing it from other benzenesulfonamide derivatives. Below is a comparison with similar compounds:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents/Modifications Potential Biological Targets
4-Bromo-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide (Target Compound) C₁₆H₁₃BrN₄O₂S₂ ~453.3 (calc.) Bromophenyl, thiazole-pyridine-ethyl linker Kinases, antimicrobial enzymes
4-Bromo-N-[[4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl]methyl]benzenesulfonamide C₂₀H₂₂BrN₅O₂S₂ 540.4 Triazole, phenoxyethyl-thioether Enzyme inhibitors (e.g., carbonic anhydrase)
4-Bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide C₁₈H₁₅BrFN₃O₃S 452.3 Pyridazine, fluorophenyl-oxyethyl Anti-inflammatory, kinase inhibition
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₃₂H₂₃F₂N₇O₃S 635.6 Pyrazolopyrimidine, fluorophenyl-chromenone Anticancer (kinase inhibition)

Physicochemical and Pharmacological Comparisons

  • Bioavailability: Fluorine substituents (e.g., in ) enhance lipophilicity and membrane permeability compared to the non-fluorinated target compound.
  • Binding Affinity : The thiazole-pyridine system in the target compound may offer stronger π-π stacking interactions with kinase ATP-binding pockets than triazole () or pyridazine () analogs.
  • Metabolic Stability : Compounds with thioether linkages () or pyridazine rings () may exhibit slower hepatic clearance compared to the target compound’s thiazole-pyridine system.

Kinase Inhibition Potential

The thiazole-pyridine motif is prevalent in kinase inhibitors (e.g., dasatinib analogs). The target compound’s bromophenyl group could sterically hinder binding to off-target kinases, improving selectivity .

Antimicrobial Activity

Sulfonamides with heterocyclic appendages (e.g., thiazole in the target compound, triazole in ) disrupt folate biosynthesis in bacteria. The bromine atom in the target compound may enhance antibacterial spectrum compared to non-halogenated analogs .

Biological Activity

4-Bromo-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H14BrN3O2S2
  • Molecular Weight : 424.34 g/mol
  • CAS Number : 863511-92-6
  • Predicted Boiling Point : 603.1 °C
  • Predicted Density : 1.545 g/cm³

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives, including this compound, have been shown to possess antimicrobial properties against various pathogens.
  • Anticancer Properties : Studies indicate that it may induce apoptosis in cancer cell lines, particularly in breast cancer cells (MDA-MB-231).
  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on carbonic anhydrases (CAs), which are important targets in cancer therapy.

Anticancer Activity

This compound has demonstrated the ability to induce apoptosis in cancer cells. For instance, in MDA-MB-231 cell lines, it significantly increased the percentage of annexin V-FITC-positive apoptotic cells from 0.18% to 22.04% compared to control groups . This indicates a strong potential for therapeutic application in oncology.

Enzyme Inhibition

The compound acts as an inhibitor of carbonic anhydrases, with reported IC50 values ranging from 10.93 nM to 25.06 nM for CA IX and 1.55 µM to 3.92 µM for CA II . This selectivity suggests potential applications in treating conditions where CA IX is implicated, such as certain cancers.

Pharmacokinetics and Toxicology

Research into the pharmacokinetic properties of this compound indicates moderate to strong binding affinity with human serum albumin (HSA), which may influence its therapeutic efficacy . However, potential hepatotoxicity and interactions with cytochrome P450 enzymes have also been noted, necessitating further investigation into safety profiles.

Case Studies and Research Findings

  • Apoptosis Induction in Cancer Cells : A study demonstrated that the compound could induce significant apoptosis in breast cancer cell lines, marking it as a candidate for further development in cancer therapies .
  • Antimicrobial Efficacy : The compound's antimicrobial activity has been evaluated against various bacterial strains, showing promising results comparable to standard antibiotics .
  • Enzyme Inhibition Studies : Detailed studies have shown that the compound effectively inhibits carbonic anhydrases, which play crucial roles in tumor growth and metastasis .

Summary Table of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInduces apoptosis in MDA-MB-231 cells
Enzyme InhibitionInhibits carbonic anhydrases (CA IX and CA II)

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-bromo-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Thiazole ring formation via Hantzsch thiazole synthesis (e.g., condensation of thiourea derivatives with α-haloketones).
  • Sulfonamide coupling using benzenesulfonyl chloride derivatives under basic conditions (e.g., pyridine or triethylamine as a catalyst) .
  • Critical parameters: Temperature (60–80°C for thiazole formation), solvent choice (DMF or DMSO for polar intermediates), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures).
    • Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95%) and NMR (e.g., absence of unreacted starting materials) .

Q. What analytical techniques are essential for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfonamide linkage (δ ~7.5–8.0 ppm for aromatic protons) and thiazole ring protons (δ ~6.8–7.2 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (expected [M+H]⁺ ~462–465 Da for C₁₆H₁₄BrN₃O₂S₂).
  • X-ray Crystallography : Resolve bond lengths/angles, particularly the sulfonamide S–N bond (~1.63 Å) and thiazole C–S bonds (~1.71 Å) .

Q. What are the primary biological targets or activities reported for this compound?

  • Reported Activities :

  • Beta3-Adrenergic Receptor Agonism : Structural analogs (e.g., pyridyl thiazole benzenesulfonamides) show potent beta3 receptor activation (EC₅₀ ~3.6 nM in vitro) with selectivity over beta1/beta2 subtypes .
  • Antimicrobial Potential : Thiazole-sulfonamide hybrids exhibit activity against Gram-positive bacteria (e.g., S. aureus, MIC ~8 µg/mL) via enzyme inhibition (e.g., dihydropteroate synthase) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • SAR Insights :

  • Pyridine Substitution : 3-Pyridyl groups enhance beta3 receptor binding affinity vs. 2- or 4-pyridyl analogs (e.g., 10-fold higher potency) .
  • Bromine Position : Para-bromo on the benzenesulfonamide moiety improves metabolic stability compared to ortho/meta positions (t₁/₂ > 4h in microsomal assays) .
    • Methodology : Synthesize analogs with systematic substitutions (e.g., halogens, methyl groups) and evaluate via:
  • Molecular Docking : AutoDock Vina to predict binding poses in beta3 receptor homology models.
  • In Vitro Assays : cAMP accumulation assays in HEK293 cells expressing human beta3 receptors .

Q. How do pharmacokinetic (PK) properties vary across species, and what limits oral bioavailability?

  • PK Data :

  • Species Differences : In monkeys, oral bioavailability is low (~4%) due to first-pass metabolism (hepatic extraction ~47%) and poor absorption (<30%), whereas dogs show higher bioavailability (~27%) .
  • Prodrug Strategies : Morpholine derivatives (e.g., replacing ethanolamine side chains) reduce hydrogen bonding, improving bioavailability (e.g., 56% in monkeys) .
    • Experimental Design :
  • In Vivo PK Studies : Administer radiolabeled compound (³H or ¹⁴C) to track absorption/excretion.
  • Hepatic Microsome Assays : Compare metabolic stability across species (e.g., CLₐᵤᵢₙₜᵣᵢₙₛᵢc ~30 mL/min/kg in rats vs. ~10 mL/min/kg in dogs) .

Q. How can researchers resolve contradictions in reported bioactivity data?

  • Case Example : Discrepancies in antimicrobial activity (e.g., MIC ranging from 8–64 µg/mL) may arise from:

  • Strain Variability : Test across clinical isolates (e.g., methicillin-resistant vs. susceptible S. aureus).
  • Assay Conditions : Standardize broth microdilution (CLSI guidelines) and control for pH, inoculum size, and serum protein binding .
    • Validation : Replicate studies with pure compound batches (HPLC purity >98%) and include positive controls (e.g., sulfamethoxazole for sulfonamide activity) .

Q. What strategies mitigate metabolic instability in vivo?

  • Approaches :

  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to reduce hepatic clearance.
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the benzene ring to block oxidative metabolism .
    • Analytical Tools : LC-MS/MS to identify major metabolites (e.g., hydroxylation at thiazole or pyridine rings) in plasma/urine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.